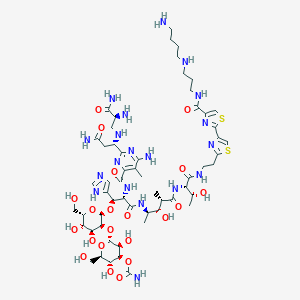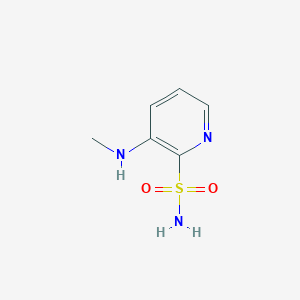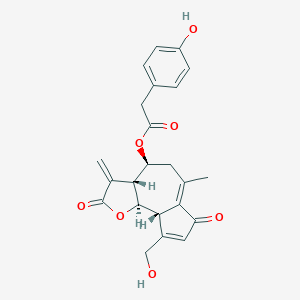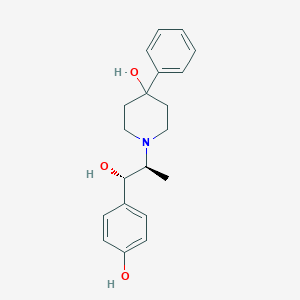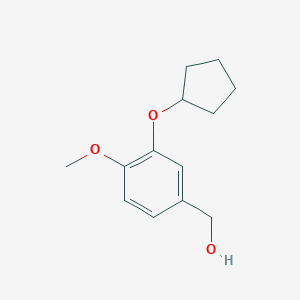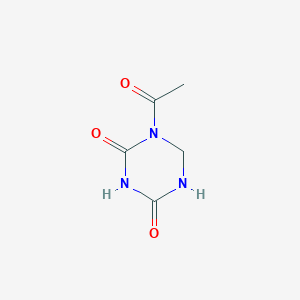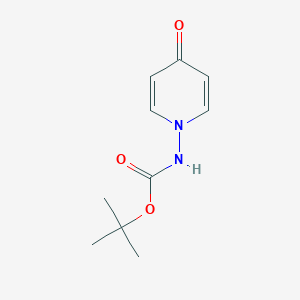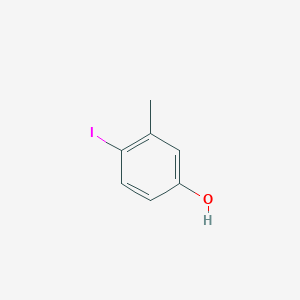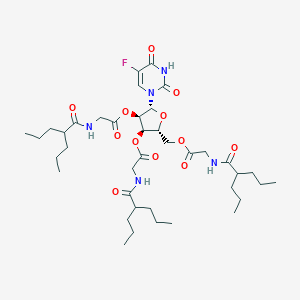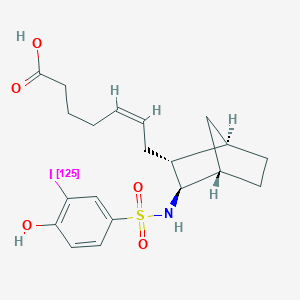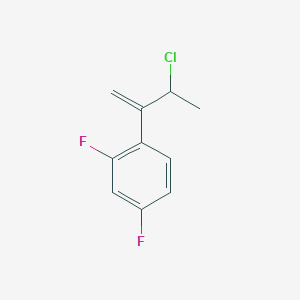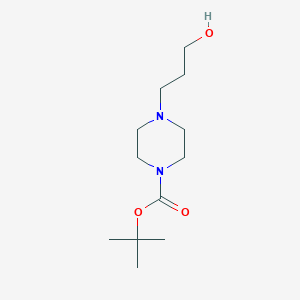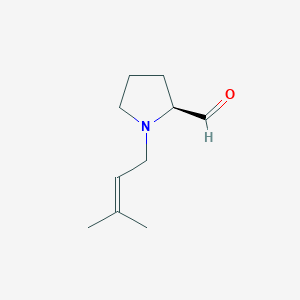
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aldehyde functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the 3-methyl-2-butenyl group to the pyrrolidine ring. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or diethyl ether, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Pyrrolidinecarboxylic acid,1-(3-methyl-2-butenyl)-,(S)-(9CI).
Reduction: 2-Pyrrolidinemethanol,1-(3-methyl-2-butenyl)-,(S)-(9CI).
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and inflammation.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s unique structure allows it to interact with various signaling pathways, potentially affecting cellular processes like inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,®-(9CI): The enantiomer of the compound, differing in stereochemistry.
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(8CI): A closely related compound with a slight variation in the chemical structure.
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(10CI): Another similar compound with a different substitution pattern.
Uniqueness
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
130823-66-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-7-11-6-3-4-10(11)8-12/h5,8,10H,3-4,6-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
FBZSNECQSUKWLI-JTQLQIEISA-N |
SMILES |
CC(=CCN1CCCC1C=O)C |
Isomeric SMILES |
CC(=CCN1CCC[C@H]1C=O)C |
Canonical SMILES |
CC(=CCN1CCCC1C=O)C |
Synonyms |
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


